An In-Depth Technical Guide to 4-Fluorobenzonitrile-¹³C₆
An In-Depth Technical Guide to 4-Fluorobenzonitrile-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled compound increasingly utilized in advanced scientific research and drug development. This document details its chemical and physical properties, outlines plausible synthetic pathways, presents analytical methodologies for its characterization, and discusses its primary applications, particularly in quantitative analysis.
Introduction
4-Fluorobenzonitrile-¹³C₆ is the isotopically labeled form of 4-fluorobenzonitrile (B33359), where all six carbon atoms of the benzene (B151609) ring are replaced with the stable carbon-13 (¹³C) isotope. This labeling imparts a distinct mass difference compared to the natural abundance compound, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its structural similarity to the unlabeled analog allows it to serve as an ideal internal standard, mimicking the chemical and physical behavior of the analyte of interest during sample preparation and analysis.
Physicochemical Properties
The fundamental properties of 4-Fluorobenzonitrile-¹³C₆ are summarized in the table below. These are based on data from commercial suppliers and extrapolated from the properties of its unlabeled counterpart.
| Property | Value | Reference |
| Chemical Formula | ¹³C₆H₄FN | [1] |
| Molecular Weight | 127.07 g/mol | [1] |
| Isotopic Purity | ≥98% | [2] |
| Appearance | Solid | [2] |
| Melting Point | 32-34 °C (unlabeled) | |
| Boiling Point | 188 °C at 750 mmHg (unlabeled) | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. | [2] |
Synthesis of 4-Fluorobenzonitrile-¹³C₆
Pathway 1: From [¹³C₆]-Bromobenzene via Rosenmund-von Braun Reaction
This pathway utilizes the commercially available [¹³C₆]-bromobenzene and introduces the nitrile functionality via a copper-catalyzed cyanation reaction.
Experimental Protocol:
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Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine [¹³C₆]-bromobenzene (1 equivalent) and copper(I) cyanide (1.2 equivalents) in a high-boiling polar solvent such as DMF, NMP, or pyridine.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 150-200 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) until the starting material is consumed.[3][4]
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Work-up and Purification: After cooling to room temperature, the reaction mixture is typically quenched with an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes. The product is then extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by distillation to yield 4-Fluorobenzonitrile-¹³C₆.
Caption: Synthetic pathway from [¹³C₆]-bromobenzene.
Pathway 2: From [¹³C₆]-Aniline via Sandmeyer Reaction
This alternative route starts with [¹³C₆]-aniline, which is first diazotized and then subjected to a Sandmeyer reaction to introduce the nitrile group. Subsequent fluorination would be required.
Experimental Protocol:
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Diazotization of [¹³C₆]-Aniline: Dissolve [¹³C₆]-aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water (1.1 equivalents) while maintaining the low temperature to form the corresponding diazonium salt.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of potassium cyanide (KCN). Add the freshly prepared diazonium salt solution to the CuCN solution at low temperature. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
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Work-up and Purification: The reaction mixture is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting [¹³C₆]-benzonitrile would then need to be fluorinated.
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Fluorination: Aromatic fluorination can be achieved through various methods, such as electrophilic fluorination or nucleophilic aromatic substitution on a suitably activated precursor. For instance, nitration of [¹³C₆]-benzonitrile followed by reduction and a Balz-Schiemann reaction on the resulting aminobenzonitrile could introduce the fluorine atom at the 4-position.
Caption: Synthetic pathway from [¹³C₆]-aniline.
Analytical Characterization
The identity and purity of 4-Fluorobenzonitrile-¹³C₆ are confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum of 4-Fluorobenzonitrile-¹³C₆ is expected to show four signals for the aromatic carbons, consistent with the C₂ symmetry of the molecule. The chemical shifts will be similar to those of the unlabeled compound, but the signals will be significantly more intense due to the 100% abundance of ¹³C at the labeled positions. The carbon atom attached to the fluorine will exhibit a large one-bond ¹³C-¹⁹F coupling constant.
Reference ¹³C NMR Data for unlabeled 4-Fluorobenzonitrile (in CDCl₃): [5][6]
| Carbon Atom | Chemical Shift (ppm) |
| C-CN | ~118 |
| C-F | ~165 (d, ¹JCF ≈ 255 Hz) |
| C-ortho to F | ~116 (d, ²JCF ≈ 22 Hz) |
| C-meta to F | ~134 (d, ³JCF ≈ 9 Hz) |
| CN | ~118 |
¹H NMR: The ¹H NMR spectrum will show two doublets in the aromatic region, corresponding to the protons ortho and meta to the fluorine atom. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of 4-Fluorobenzonitrile-¹³C₆.
Expected Molecular Ion: The molecular ion peak ([M]⁺) in the mass spectrum should appear at m/z 127, which is 6 mass units higher than the molecular ion of the unlabeled compound (m/z 121).[7]
Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of unlabeled 4-fluorobenzonitrile. Common fragmentation pathways in aromatic nitriles involve the loss of HCN or the cyano radical. The masses of the resulting fragment ions will be shifted by +6 units due to the ¹³C labeling of the aromatic ring.
Applications in Research and Drug Development
The primary application of 4-Fluorobenzonitrile-¹³C₆ is as an internal standard in quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Use as an Internal Standard in LC-MS/MS Analysis:
In drug metabolism and pharmacokinetic (DMPK) studies, the concentration of a drug candidate or its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) needs to be accurately determined. Stable isotope-labeled internal standards are considered the "gold standard" for such analyses.
Experimental Protocol for a Generic LC-MS/MS Quantification Assay:
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Sample Preparation: A known amount of 4-Fluorobenzonitrile-¹³C₆ (the internal standard) is spiked into the biological matrix sample containing the unlabeled analyte (4-fluorobenzonitrile or a structurally similar compound).
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Extraction: The analyte and the internal standard are extracted from the biological matrix using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
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LC Separation: The extracted sample is injected into a liquid chromatograph, where the analyte and the internal standard are separated from other matrix components on a suitable HPLC or UPLC column. Due to their nearly identical physicochemical properties, the analyte and the internal standard will have very similar retention times.
-
MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM mode).
-
Analyte Transition: e.g., m/z 122 → fragment ion
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Internal Standard Transition: e.g., m/z 128 → corresponding fragment ion
-
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Quantification: The concentration of the analyte in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. The use of the isotopically labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
4-Fluorobenzonitrile-¹³C₆ is a valuable analytical tool for researchers in the pharmaceutical and chemical industries. Its utility as an internal standard in mass spectrometry-based bioanalysis enables the accurate and precise quantification of 4-fluorobenzonitrile and related compounds in complex biological matrices. The synthetic pathways outlined in this guide provide a framework for its preparation, and the analytical data serves as a benchmark for its characterization. As the demand for highly accurate quantitative methods in drug development and other scientific disciplines continues to grow, the importance of stable isotope-labeled compounds like 4-Fluorobenzonitrile-¹³C₆ will undoubtedly increase.
References
- 1. 4-Fluorobenzonitrile-13C6|BLD Pharm [bldpharm.com]
- 2. 4-Fluorobenzonitrile-13C6 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. 4-Fluorobenzonitrile(1194-02-1) 13C NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Benzonitrile, 4-fluoro- [webbook.nist.gov]
